Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring and a tetrahydropyridine moiety
Mechanism of Action
Target of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that primarily targets dopaminergic neurons .
Mode of Action
In dopaminergic neurons, MPTP and possibly our compound of interest, block the mitochondrial complex I, leading to mitochondrial dysfunction . This blockage causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Biochemical Pathways
The compound’s action affects the mitochondrial electron transport chain by blocking complex I . This blockage disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress .
Pharmacokinetics
Mptp, a structurally similar compound, is known to cross the blood-brain barrier and is metabolized to mpp+ (1-methyl-4-phenylpyridinium), which can cause free radical production in vivo and lead to oxidative stress .
Result of Action
The compound’s action leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions, often using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.
Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and cycloaddition steps, which can improve yield and reduce reaction times. Additionally, industrial processes often employ more robust catalysts and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The tetrahydropyridine ring is a common motif in many biologically active molecules, making this compound a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating neurological disorders, given the structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate;hydrochloride
- Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopentane-1-carboxylate;hydrochloride
Uniqueness
Compared to similar compounds, Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h3,12H,2,4-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZONPRWIFZADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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